8-[(5-methyl-2-furyl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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Description
8-[(5-methyl-2-furyl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C22H28N2O3 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.20999276 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties and Molecular Mechanisms
Compounds with complex structures similar to the one mentioned often have varied pharmacological properties. For example, thymol, a naturally occurring compound, demonstrates a wide range of pharmacological properties including antioxidant, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities. These effects are attributed to its ability to inhibit cytokine and chemokine recruitment, scavenge free radicals, enhance endogenous antioxidants, and stabilize membranes (M. F. Nagoor Meeran et al., 2017).
Carvacrol, another compound, is known for its antimicrobial and anti-biofilm activities, targeting a wide range of bacteria and fungi responsible for infectious diseases. It shows promise in being combined with nanomaterials for preventing biofilm-associated infections (A. Marchese et al., 2018).
Therapeutic Potential
The therapeutic potential of such compounds extends to treating cardiovascular, neurological, rheumatological, gastrointestinal, metabolic, and malignant diseases. Their modes of action can include apoptosis induction, generation of reactive oxygen species, activation of caspases, and effects on mitochondrial functions, demonstrating their role in disease management and therapy (Mohammad Hossain et al., 2020).
Pharmacokinetics and Drug Development
Research into the pharmacokinetics and drug development of these compounds is crucial for understanding how they can be effectively utilized in therapeutic settings. Studies often focus on absorption, metabolism, elimination, and the balance between formation and detoxification of active metabolites to determine potential toxicity and therapeutic efficacy (M. Cornet, V. Rogiers, 1997).
Properties
IUPAC Name |
8-[(5-methylfuran-2-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-17(19-6-4-3-5-7-19)14-24-16-22(27-21(24)25)10-12-23(13-11-22)15-20-9-8-18(2)26-20/h3-9,17H,10-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDOTOOFCZUQIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC3(CC2)CN(C(=O)O3)CC(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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